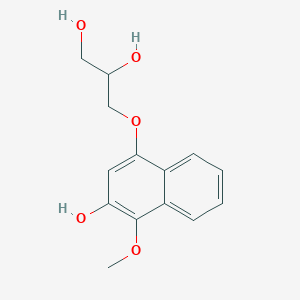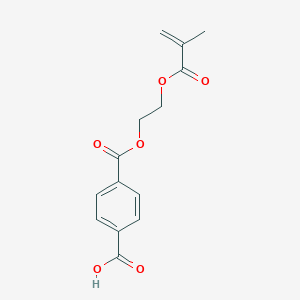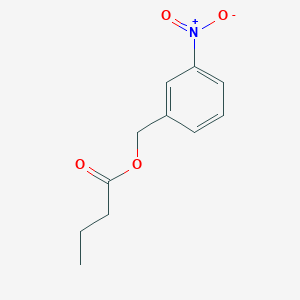
m-Nitrobenzyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Nitrobenzyl butyrate is an organic compound with the molecular formula C11H11NO4. It is also known as 4-(nitrophenyl) butyrate. This chemical compound is widely used in scientific research for its unique properties.
Mécanisme D'action
M-Nitrobenzyl butyrate is a substrate for esterase enzymes. When it is hydrolyzed by esterase enzymes, it produces m-nitrobenzyl alcohol and butyric acid. The hydrolysis reaction is catalyzed by the active site of the esterase enzyme. The mechanism of action of m-Nitrobenzyl butyrate is based on the hydrolysis of the ester bond by the esterase enzyme.
Effets Biochimiques Et Physiologiques
M-Nitrobenzyl butyrate has no known biochemical or physiological effects on living organisms. It is not toxic to cells or tissues and does not interfere with normal cellular functions. It is a non-toxic and non-invasive substrate for esterase enzymes and lipases.
Avantages Et Limitations Des Expériences En Laboratoire
M-Nitrobenzyl butyrate is a widely used substrate for esterase enzymes and lipases. It has several advantages as a substrate, including its non-toxic nature, high solubility in water, and low cost. However, it has some limitations as a substrate, including its sensitivity to pH and temperature, which can affect the rate of hydrolysis. It is also sensitive to light and should be stored in a dark place.
Orientations Futures
The use of m-Nitrobenzyl butyrate as a substrate for esterase enzymes and lipases is an active area of research. Future research directions include the development of new esterase enzymes and lipases that can efficiently hydrolyze m-Nitrobenzyl butyrate. The use of m-Nitrobenzyl butyrate in drug discovery and development is also an area of future research, as it can be used to screen for potential drugs that target esterase enzymes and lipases. Additionally, the use of m-Nitrobenzyl butyrate in environmental monitoring and analysis is an area of future research, as it can be used to detect esterase enzyme activity in environmental samples.
Méthodes De Synthèse
M-Nitrobenzyl butyrate can be synthesized by the reaction of m-nitrobenzyl alcohol with butyric anhydride in the presence of a catalyst. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
M-Nitrobenzyl butyrate is widely used in scientific research as a substrate for esterase enzymes. It is used to study the activity of esterase enzymes in various biological systems. The compound is also used as a model substrate for lipase activity. It is used to investigate the mechanism of action of lipases and to study the kinetics of lipase-catalyzed reactions.
Propriétés
Numéro CAS |
119613-13-7 |
|---|---|
Nom du produit |
m-Nitrobenzyl butyrate |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(3-nitrophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-4-11(13)16-8-9-5-3-6-10(7-9)12(14)15/h3,5-7H,2,4,8H2,1H3 |
Clé InChI |
HEZSMLGZPUJFQL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Autres numéros CAS |
119613-13-7 |
Synonymes |
(3-nitrophenyl)methyl butanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



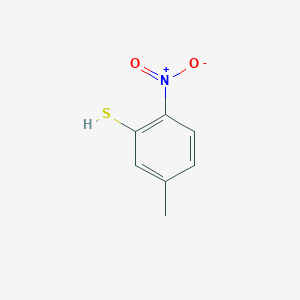
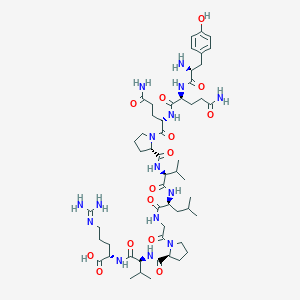
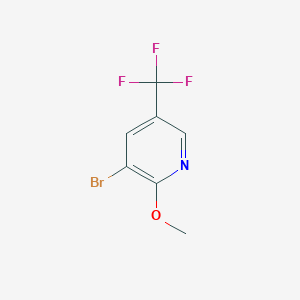
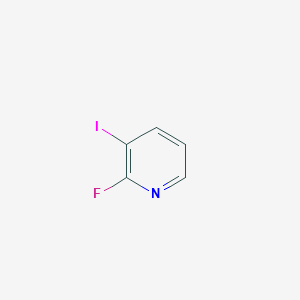
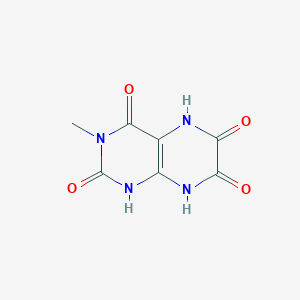
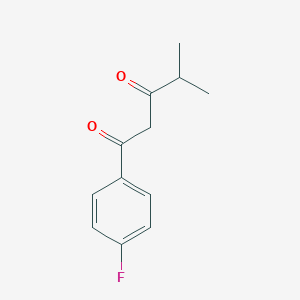
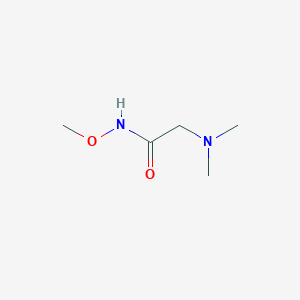
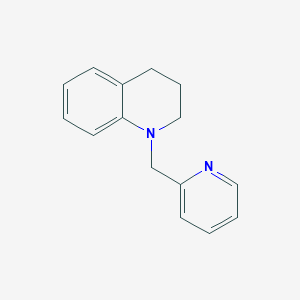
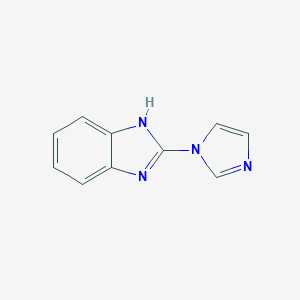
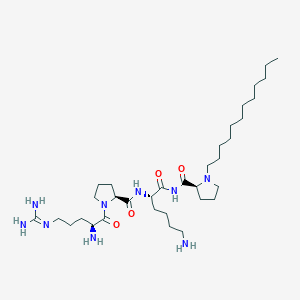
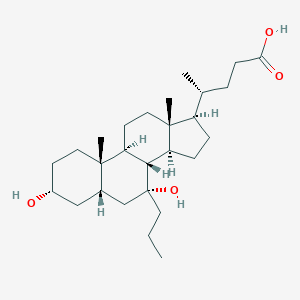
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
